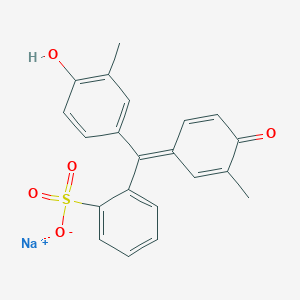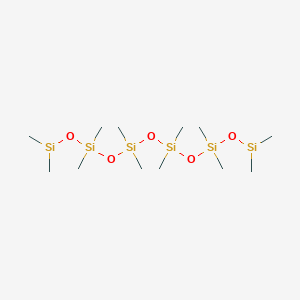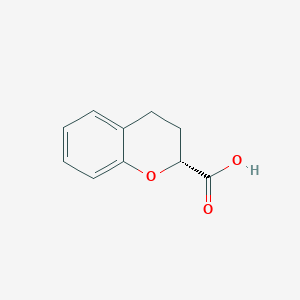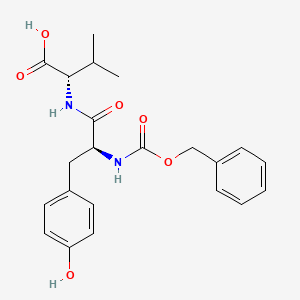
Ac-Pro-Leu-Gly-OH
説明
“Ac-Pro-Leu-Gly-OH” is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay. It can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .
Synthesis Analysis
The thio-depsipeptide Ac-Pro-Leu-Gly-SLeu-Leu-Gly-NEtSH (TDP) is capable of undergoing a pH-sensitive pseudo intramolecular exchange reaction producing α, ω-dithiol, which can then serve as a latent crosslinker or precursor . The reaction conditions (heating time, heating temperature, and pH) and the amino acid sequence of the linear peptides were important for the DKPs formation from linear peptides .
Molecular Structure Analysis
The molecular weight of “this compound” is 327.38 and its formula is C15H25N3O5 . The structure of this polypeptide is derived from a protein secreted by Vibrio cholerae .
Chemical Reactions Analysis
The thio-depsipeptide Ac-Pro-Leu-Gly-SLeu-Leu-Gly-NEtSH (TDP) is capable of undergoing a pH-sensitive pseudo intramolecular exchange reaction producing α, ω-dithiol, which can then serve as a latent crosslinker or precursor . This reaction proceeds with high site-selectivity for tyrosine and exhibits broad substrate scope for various peptides, including those containing post-translational modifications .
科学的研究の応用
Collagenase Activity Study
Research has shown that Ac-Pro-Leu-Gly-OH plays a role in the study of collagenases. Weingarten and Feder (1986) investigated synthetic peptide substrates, including this compound, for vertebrate collagenase. These peptides were used to characterize collagenolytic enzymes from various sources, providing valuable insights into the specificity and activity of collagenases (Weingarten & Feder, 1986).
Structural Studies in Collagen
Okuyama et al. (2007) conducted single-crystal structure studies of host-guest peptides related to this compound. They found unique side chain conformations of Leu residues in a triple-helical structure, contributing to our understanding of peptide and protein structures, especially in the context of Type I collagen (Okuyama et al., 2007).
Algicidal Properties
Guo et al. (2015) discovered that certain derivatives of this compound, specifically cyclo(Pro-Leu), exhibit strong algicidal activities against Microcystis aeruginosa, a harmful bloom-forming cyanobacterium. This research suggests potential applications in controlling harmful algal blooms in aquatic environments (Guo et al., 2015).
Peptide Synthesis and Proteolytic Stability
Shevchenko et al. (2017) explored the synthesis of N-acyl derivatives of Pro-Gly-Pro-Leu peptide. They found that these derivatives were more resistant to enzymatic degradation, indicating potential applications in pharmacology and drug design (Shevchenko et al., 2017).
Molecular Structure Analysis
The molecular structure of peptides containing this compound has been a subject of study to understand peptide behavior and interactions. Ueki et al. (1967) conducted X-ray analysis of oligopeptides, including this compound derivatives, to examine relationships between peptide structures and enzyme reactions (Ueki et al., 1967).
HIV-1 Protease Studies
Research on HIV-1 protease has utilized this compound-related peptides to understand the enzymatic mechanisms and kinetic parameters of the protease, contributing to the development of HIV treatments (Hyland et al., 1991).
Gas Phase IR Spectra Studies
Chakraborty et al. (2012) investigated the gas phase IR spectra of tri-peptide Z-Pro-Leu-Gly, related to this compound. This study helped in understanding the hydrogen-bonding network and the gas phase structure of these peptides, providing insights into their binding capabilities in different states (Chakraborty et al., 2012).
Conformational Probes of Macromolecular Structure
Balaram et al. (1972) used Nuclear Overhauser effects to probe the structures of peptides including this compound. Their research contributed to understanding the conformations and interactions of peptides in various environments (Balaram et al., 1972).
Study on Thrombin and Fibrinogen Interaction
Meinwald et al. (1980) synthesized peptides related to this compound to investigate the interaction between thrombin and fibrinogen, significantly contributing to the understanding of blood clotting mechanisms (Meinwald et al., 1980).
Degradation by Human Serum
Walter et al. (1975) explored the degradation of Ac-Pro-Leu-Gly-NH2 by human serum, providing insights into the metabolic processes and stability of such peptides in biological systems (Walter et al., 1975).
Solid Phase Synthesis of Histone Fragments
Giralt et al. (1983) described the solid phase synthesis of peptides including this compound as part of their study on histone fragments, contributing to the understanding of protein structure and function (Giralt et al., 1983).
Glyprolines in Regulatory Tripeptides
Ashmarin (2007) discussed the role of glyprolines, including Gly-Pro-Leu, in regulatory tripeptides, highlighting their significance in stabilizing oligopeptides and generating bioactivities (Ashmarin, 2007).
Conformational Analysis of Chemoattractant Peptides
Lee et al. (2001) conducted an NMR conformational analysis of Ac-Pro-Gly-Pro-OH, a derivative of this compound, to understand its role as a neutrophil chemoattractant. This research provides a foundation for designing inhibitors to block neutrophil invasion and reduce corneal ulcers (Lee et al., 2001).
Antihypertensive Effects of ACE Inhibitory Peptides
Lee et al. (2014) isolated ACE inhibitory peptides from chum salmon skin, including Gly-Leu-Pro-Leu-Asn-Leu-Pro, demonstrating its potential as an antihypertensive agent. This research highlights the therapeutic applications of such peptides (Lee et al., 2014).
Antiproliferative Activity of Cyclic Dipeptides
Vanžura et al. (1986) studied the antiproliferative activity of cyclic dipeptides, including derivatives of this compound, suggesting their potential in growth inhibition and therapeutic applications (Vanžura et al., 1986).
Intestinal Assimilation Studies
Morita et al. (1983) investigated the hydrolysis and absorption of Leu-Pro-Gly-Gly, a tetrapeptide related to this compound, in the rat intestine, contributing to our understanding of peptide digestion and absorption in the gastrointestinal tract (Morita et al., 1983).
Safety and Hazards
When handling “Ac-Pro-Leu-Gly-OH”, it is advised to avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
作用機序
Target of Action
Ac-Pro-Leu-Gly-OH is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay
Mode of Action
It is known that peptide screening can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .
Biochemical Pathways
One study mentions a model reaction with a water-soluble single thiol-thioester exchange (tte) reaction substrate, which was designed taking in view biological and medical applications .
Pharmacokinetics
It is known that the compound is a polypeptide , and polypeptides generally have specific pharmacokinetic properties. For instance, they are usually absorbed in the small intestine, distributed throughout the body, metabolized in the liver, and excreted in urine.
Action Environment
It is known that the compound is a polypeptide , and polypeptides generally have specific environmental requirements for optimal activity. For instance, they usually require a specific pH range for optimal activity, and their stability can be affected by factors such as temperature and the presence of other chemicals.
特性
IUPAC Name |
2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O5/c1-9(2)7-11(14(22)16-8-13(20)21)17-15(23)12-5-4-6-18(12)10(3)19/h9,11-12H,4-8H2,1-3H3,(H,16,22)(H,17,23)(H,20,21)/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWJDQIPIHDYBS-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone](/img/structure/B1365466.png)
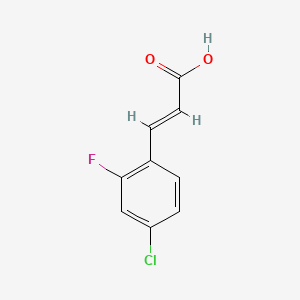
![1-[(E)-3-phenylprop-2-enyl]piperidine-4-carboxamide](/img/structure/B1365470.png)
![(E)-4-[4-[(2,4-dimethylphenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B1365471.png)
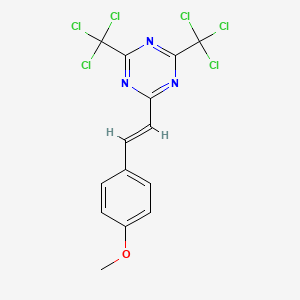
![(2E)-4-{2-[(4-ethylphenoxy)acetyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B1365476.png)
![(E)-4-[2-[4-(3-chloro-2-methylanilino)-4-oxobutanoyl]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1365481.png)
![(2E)-3-[N-(cyclohexylcarbonylamino)carbamoyl]prop-2-enoic acid](/img/structure/B1365483.png)
